molecular formula C9H5NS B1341617 Benzo[b]thiophene-7-carbonitrile CAS No. 22780-71-8

Benzo[b]thiophene-7-carbonitrile

Cat. No. B1341617
CAS RN: 22780-71-8
M. Wt: 159.21 g/mol
InChI Key: DRNFPCFRKOZEPV-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-7-carbonitrile is an organic compound with the molecular formula C9H5NS . It has a molecular weight of 160.22 . It is a specialty product used in proteomics research applications .


Synthesis Analysis

Thiophene derivatives, including Benzo[b]thiophene-7-carbonitrile, can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

The molecular structure of Benzo[b]thiophene-7-carbonitrile is represented by the InChI code 1S/C9H6NS/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5,11H .


Chemical Reactions Analysis

Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors .


Physical And Chemical Properties Analysis

Benzo[b]thiophene-7-carbonitrile has a molecular weight of 160.22 .

Scientific Research Applications

Antiarrhythmic and Antianxiety Activities

Benzo[b]thiophene-7-carbonitrile derivatives have shown promise in pharmacology, particularly in terms of antiarrhythmic, serotonin antagonist, and antianxiety activities. A study involving a series of novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide and 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile demonstrated significant pharmacological activities in these areas (Amr et al., 2010).

Antibacterial Applications

Compounds containing benzo[b]thiophene-7-carbonitrile have been synthesized and characterized for their antibacterial activities. In a study, thiophene-3-carbonitrile containing Schiff bases were synthesized and exhibited potent antibacterial properties, surpassing the standard drug chloramphenicol in some cases (Khan et al., 2013).

Photophysical Properties

Benzo[b]thiophene derivatives have been synthesized for their photophysical properties. One study focused on fluorescent derivatives of benzo[b]thiophene, revealing that the electronic distribution and intramolecular charge transfer interactions significantly influence the excited-state relaxation pathway of these compounds (Venanzi et al., 2005).

Histone Deacetylase Inhibitors

In the field of cancer research, benzo[b]thiophene-7-carbonitrile derivatives have been identified as potential histone deacetylase (HDAC) inhibitors. These compounds, featuring cyclic linkers, have shown promising activity against human HDAC1 and HDAC6, inducing cell cycle arrest and apoptosis in cancer cells (Gediya et al., 2021).

Synthesis and Drug Development

Benzo[b]thiophene-7-carbonitrile is a key component in the synthesis of various pharmacologically active molecules. Its derivatives have been employed in creating molecules with antimicrobial, anticancer, antioxidant, anti-HIV, and anti-inflammatory activities. Additionally, some benzo[b]thiophene derivatives are used in organic photoelectric materials and organic semiconductors (Duc, 2020).

Safety And Hazards

Benzo[b]thiophene-7-carbonitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and can cause skin and eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Future Directions

Benzo[b]thiophene-7-carbonitrile is a specialty product used in proteomics research applications . Future research may focus on its potential applications in medicinal chemistry and its biological effects .

properties

IUPAC Name

1-benzothiophene-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NS/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNFPCFRKOZEPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C#N)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590189
Record name 1-Benzothiophene-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[b]thiophene-7-carbonitrile

CAS RN

22780-71-8
Record name 1-Benzothiophene-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of N′-((2R,3R)-2-(7-cyanobenzo[b]thiophen-4-ylamino)-3-hydroxybutanoyl)-4-fluorobenzohydrazide (0.41 g, 0.99 mmol) in THF (80 mL) was added PS-BEMP (1.36 g, 2.99 mmol, ˜2.2 mmol/g) and p-TsCl (191 mg, 1.0 mmol) at room temperature. The mixture was stirred at room temperature for 15 h, then methanol (5 mL) was added to quench the reaction. The resin was filtered and washed with MeOH. The combined filtrate was concentrated to give a residue, which was purified by flash chromatography to afford the title compound 4-(1R,2R)-1-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-hydroxypropylamino)benzo[b]thiophene-7-carbonitrile (170 mg, 43%). 1H NMR (400 MHz, Acetone-d6, δ in ppm) 8.03 (dd, J=5.3, 8.8 Hz, 2H), 7.84 (d, J=5.6 Hz, 1H), 7.71 (d, J=5.6 Hz, 1H), 7.64 (d, J=8.2 Hz, 1H), 7.32 (t, J=8.8 Hz, 2H), 6.86 (d, J=8.2 Hz, 1H), 6.69 (d, J=8.8 Hz, 1H), 5.13 (dd, J=6.4, 8.8 Hz, 1H), 4.66 (d, J=6.1 Hz, 1H), 4.57 (m, 1H), 1.48 (d, J=6.2 Hz, 3H).
Name
N′-((2R,3R)-2-(7-cyanobenzo[b]thiophen-4-ylamino)-3-hydroxybutanoyl)-4-fluorobenzohydrazide
Quantity
0.41 g
Type
reactant
Reaction Step One
Name
Quantity
1.36 g
Type
reactant
Reaction Step One
[Compound]
Name
p-TsCl
Quantity
191 mg
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PP Singh, S Yugandar, SV Kumar, H Ila… - Synthesis, 2017 - thieme-connect.com
Synthesis and reactions of 1-ferrocenyl-3,3-bis(methylthio)prop-2-en-1-one as a versatile 1,3-bielectrophilic synthon leading to a range of novel ferrocene-containing five- and six-…
Number of citations: 2 www.thieme-connect.com

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